molecular formula C18H21N3O B11448655 N-(2-methoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

N-(2-methoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

Cat. No.: B11448655
M. Wt: 295.4 g/mol
InChI Key: DWGNTEQXYWKHOP-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propyl chain, and a benzodiazole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps. One common method includes the alkylation of a benzodiazole derivative with a 2-methoxybenzyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. Catalysts such as palladium or nickel may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This binding can alter the conformation of the target protein, leading to changes in its activity. The compound may also influence various signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate

Comparison: N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of a methoxyphenyl group, a propyl chain, and a benzodiazole core. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the propyl chain may enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-propylbenzimidazol-5-amine

InChI

InChI=1S/C18H21N3O/c1-3-10-21-13-20-16-11-15(8-9-17(16)21)19-12-14-6-4-5-7-18(14)22-2/h4-9,11,13,19H,3,10,12H2,1-2H3

InChI Key

DWGNTEQXYWKHOP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OC

Origin of Product

United States

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